molecular formula C11H20BrNO2 B6280849 tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1374653-11-8

tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B6280849
CAS No.: 1374653-11-8
M. Wt: 278.19 g/mol
InChI Key: MTLMMRXZIDTIAX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound with a tert-butyl carbamate group at position 1, a methyl group at position 2, and a bromomethyl substituent at position 4. The bromomethyl group renders this compound highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for alkylation or cross-coupling reactions . Its stereochemical configuration (if specified) and steric effects influence its reactivity and applications in pharmaceutical and agrochemical research.

Properties

CAS No.

1374653-11-8

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

MTLMMRXZIDTIAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methylpyrrolidine, which is reacted with bromomethyl compounds under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Solvents like dimethylformamide or tetrahydrofuran are commonly used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acids or ketones.

    Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve mild heating and the use of polar aprotic solvents.

    Major Products: The major products depend on the specific nucleophile used. For instance, reaction with an amine can yield an amine derivative, while reaction with an alcohol can produce an ether.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential use in the synthesis of pharmaceutical compounds.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Substituent Variation at Position 4

The substituent at position 4 significantly impacts reactivity and applications:

Compound Name Substituent at Position 4 Reactivity/Applications Molecular Weight Reference
tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate Bromomethyl High reactivity for nucleophilic substitutions ~292.2 (calc.) Target
tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate Hydroxymethyl Requires activation (e.g., tosylation) for further reactions 215.29
(2R,4S)-tert-Butyl 4-(cyclopropanesulfonamido)-2-methylpyrrolidine-1-carboxylate Cyclopropanesulfonamido Introduces sulfonamide moiety; potential drug candidate 305 (M+H)+
tert-Butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate Bromomethyl (with 2,2-dimethyl) Increased steric hindrance slows reactions ~306.3 (calc.)

Key Observations :

  • Bromomethyl derivatives (target and ) are preferred for direct alkylation due to bromine’s leaving-group ability.
  • Hydroxymethyl analogs () serve as precursors for oxidation or esterification.
  • Sulfonamido-substituted compounds () are tailored for medicinal chemistry applications.

Ring Size and Stereochemical Considerations

  • Piperidine vs. Pyrrolidine :
    • tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate () has a six-membered piperidine ring, offering greater conformational flexibility than pyrrolidine. This influences binding affinity in biological systems .
  • Stereochemistry :
    • The (2S,4S) configuration in highlights the importance of stereochemistry in drug design, where enantiomers may exhibit divergent biological activities.

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